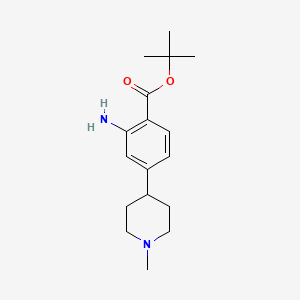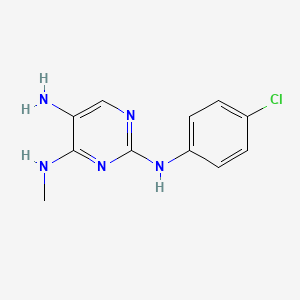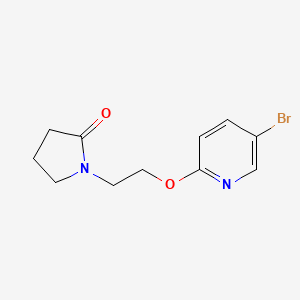![molecular formula C11H17BrO B8437372 2-Bromospiro[5.5]undecan-1-one](/img/structure/B8437372.png)
2-Bromospiro[5.5]undecan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Bromospiro[5.5]undecan-1-one is a chemical compound belonging to the spiroketone family. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a bromine atom attached to the spiro carbon, making it a valuable intermediate in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromospiro[5.5]undecan-1-one typically involves the bromination of spiro[5,5]undecan-1-one. One common method includes the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature, and the bromine is added dropwise to the spiroketone solution until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of safer and more environmentally friendly solvents is often preferred in industrial settings.
化学反応の分析
Types of Reactions
2-Bromospiro[5.5]undecan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to spiro[5,5]undecan-1-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of spiro[5,5]undecan-1,2-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere (e.g., nitrogen or argon).
Oxidation: Performed in aqueous or organic solvents at elevated temperatures (50-80°C).
Major Products
Substitution: Formation of spiro[5,5]undecan-1-ol, spiro[5,5]undecan-1-nitrile, or spiro[5,5]undecan-1-amine.
Reduction: Formation of spiro[5,5]undecan-1-one.
Oxidation: Formation of spiro[5,5]undecan-1,2-dione.
科学的研究の応用
2-Bromospiro[5.5]undecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spiro compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
作用機序
The mechanism of action of 2-Bromospiro[5.5]undecan-1-one largely depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In reduction reactions, the carbonyl group is reduced to a hydroxyl group, altering the compound’s reactivity and properties. In oxidation reactions, the compound is further oxidized to form diketones, which can participate in additional chemical transformations .
類似化合物との比較
Similar Compounds
Spiro[5,5]undecan-1-one: The parent compound without the bromine atom.
2-Chloro-spiro[5,5]undecan-1-one: Similar structure with a chlorine atom instead of bromine.
2-Iodo-spiro[5,5]undecan-1-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
2-Bromospiro[5.5]undecan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C11H17BrO |
|---|---|
分子量 |
245.16 g/mol |
IUPAC名 |
4-bromospiro[5.5]undecan-5-one |
InChI |
InChI=1S/C11H17BrO/c12-9-5-4-8-11(10(9)13)6-2-1-3-7-11/h9H,1-8H2 |
InChIキー |
GEPLRUHKORZDGH-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)CCCC(C2=O)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Dimethylamino-1-[[(1H)-indazol 3 yl]carbonyl]piperidine](/img/structure/B8437290.png)







![2-Bromo-1-(4-methylbenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B8437324.png)

![2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol](/img/structure/B8437341.png)



